molecular formula C19H16F3N3O3 B2564144 methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate CAS No. 692732-71-1

methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate

Cat. No. B2564144
CAS RN: 692732-71-1
M. Wt: 391.35
InChI Key: XUDSSGLQGVSPHV-UHFFFAOYSA-N
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Description

The compound of interest, methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate, is a molecule that contains a benzimidazole moiety with a trifluoromethyl group and a benzenecarboxylate ester. Benzimidazole derivatives are known for their wide range of biological activities and are often explored for their potential as therapeutic agents .

Synthesis Analysis

The synthesis of related benzimidazole compounds typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. For trifluoromethyl-substituted benzimidazoles, the introduction of the trifluoromethyl group can be achieved through various synthetic routes, such as the use of trifluoro(chloro)methyl ketones . The synthesis of similar compounds has been reported to involve cyclization reactions, and the structures are often confirmed using NMR and X-ray crystallography .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. DFT calculations, including energies, geometries, vibrational wavenumbers, and NMR, are also used to predict and confirm the molecular structure . The presence of the trifluoromethyl group can significantly influence the electronic properties of the molecule, as seen in the increased anionophoric activity of benzimidazole derivatives with electron-withdrawing substituents .

Chemical Reactions Analysis

Benzimidazole compounds can undergo various chemical reactions, including alkylation, acylation, and hydrogenation. The reactivity can be influenced by the presence of electron-withdrawing groups such as trifluoromethyl, which can enhance the electrophilic character of the molecule . The formation of different products can be controlled by reaction conditions, such as temperature and the presence of catalyst

Scientific Research Applications

Coordination Chemistry and Properties

A comprehensive review of compounds containing benzimidazole derivatives, including those similar in structure to methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate, highlights their versatile applications in coordination chemistry. These compounds exhibit a range of properties such as spectroscopic features, magnetic properties, and biological and electrochemical activities. The review points out areas lacking research, suggesting potential for new studies, especially on unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).

Synthetic Methodologies

Research on synthetic utilities of o-phenylenediamines, which are structurally related to the given compound, outlines various synthetic approaches for creating benzimidazoles and related structures. These methodologies demonstrate the compound's relevance in constructing pharmacologically active molecules, underscoring its importance in synthetic organic chemistry (Ibrahim, 2011).

Biological and Medicinal Applications

Another review focused on the DNA minor groove binder Hoechst 33258 and its analogues, including benzimidazole derivatives, discusses their strong affinity for AT-rich sequences of DNA. These compounds are utilized in various biological applications, such as fluorescent DNA staining in cell biology, which could be relevant for compounds with similar benzimidazole motifs (Issar & Kakkar, 2013).

Chemotherapeutic Effects

A study on the effects of benzimidazole carbamate anthelmintics against certain parasites in rodents highlights the pharmaceutical applications of benzimidazole derivatives. These findings may relate to the broader therapeutic potential of compounds like this compound in treating parasitic infections (McCracken, Lipkowitz, & Dronen, 2004).

properties

IUPAC Name

methyl 2-[2-[2-(trifluoromethyl)benzimidazol-1-yl]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3/c1-11(16(26)23-13-8-4-3-7-12(13)17(27)28-2)25-15-10-6-5-9-14(15)24-18(25)19(20,21)22/h3-11H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDSSGLQGVSPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)OC)N2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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